![molecular formula C18H17N3O6S B2810633 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-95-1](/img/structure/B2810633.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
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Overview
Description
The compound “N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (a carbon atom bonded to three hydrogen atoms and one oxygen atom) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or research on this compound, I can’t provide an analysis of its physical and chemical properties .
Scientific Research Applications
- Application : Researchers have developed a glycosylation method using visible light, where 3,5-dimethoxyphenyl glycoside acts as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides with moderate to excellent yields. A wide range of O-nucleophiles and nucleobases can serve as glycosyl acceptors in this process .
- Application : This salt has applications in various chemical processes and can be used as a reagent or intermediate in synthetic chemistry .
- Application : These protecting groups can be used to install benzofuran moieties in conjugated backbones. Upon photo-release, they yield 2-phenylbenzofuran derivatives, making them valuable tools for controlled chemical transformations .
Glycosylation Reactions
Trisammonium Salt Preparation
Photochemical Protection and Release
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-13-8-12(9-14(10-13)26-2)17-20-21-18(27-17)19-16(22)11-4-6-15(7-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOXKQZMPUBTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
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